Product packaging for 5-(Boc-amino)thiazole-2-carboxylic acid(Cat. No.:CAS No. 1389264-14-5)

5-(Boc-amino)thiazole-2-carboxylic acid

Cat. No.: B1529850
CAS No.: 1389264-14-5
M. Wt: 244.27 g/mol
InChI Key: ZWARRBACZKJRHL-UHFFFAOYSA-N
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Description

5-(Boc-amino)thiazole-2-carboxylic acid (C₉H₁₂N₂O₄S) is a thiazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the 5-position and a carboxylic acid group at the 2-position of the thiazole ring. Its molecular weight is 244.27 g/mol (monoisotopic mass: 244.0518) . The Boc group stabilizes the amine during synthetic processes, making this compound a critical intermediate in peptide synthesis and medicinal chemistry. It is commercially available with high purity (≥95%) and is used to construct complex molecules in drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O4S B1529850 5-(Boc-amino)thiazole-2-carboxylic acid CAS No. 1389264-14-5

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-5-4-10-6(16-5)7(12)13/h4H,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWARRBACZKJRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

5-(Boc-amino)thiazole-2-carboxylic acid derivatives have been investigated for their potential therapeutic effects, including:

  • Antimicrobial Activity : Compounds derived from thiazoles have shown promising results against various bacterial and fungal strains.
  • Anticancer Properties : Research indicates that thiazole derivatives can inhibit cancer cell proliferation. For instance, studies have reported that certain thiazole-containing compounds exhibit significant cytotoxicity against human cancer cell lines such as HCT-116 and HepG2 .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various biologically active molecules. Its role includes:

  • Synthesis of Enzyme Inhibitors : Thiazole derivatives are explored for their ability to inhibit specific enzymes involved in disease processes.
  • Development of New Therapeutics : The structural versatility of thiazoles allows chemists to modify them for enhanced biological activity or selectivity against targets .

Biological Studies

In biological research, this compound is used to study:

  • Mechanisms of Action : Understanding how thiazole derivatives interact with biological systems can lead to the development of more effective drugs.
  • Target Identification : Research has focused on identifying specific proteins or pathways that thiazole compounds affect, which is crucial for drug development .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in various applications:

StudyApplicationFindings
Sayed et al. (2020)Anticancer ActivityReported new thiazole derivatives with significant cytotoxic effects against multiple cancer cell lines .
MDPI Review (2022)Drug DevelopmentDiscussed the role of thiazoles in developing new drugs and their mechanisms of action against diseases .
Arkivoc (2010)Synthesis MethodologyIntroduced efficient methods for synthesizing aminothiazole derivatives, demonstrating high yields and applicability in drug synthesis .

Mechanism of Action

The mechanism by which 5-(Boc-amino)thiazole-2-carboxylic acid exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences, functional groups, and applications of 5-(Boc-amino)thiazole-2-carboxylic acid and related compounds:

Compound Name Substituents/Functional Groups Key Applications References
This compound - Boc-protected amine (5-position)
- Carboxylic acid (2-position)
Peptide synthesis, intermediates for bioactive molecules
NRA0562 - Amide group (2-position)
- Piperidine-ethyl and 4-fluorophenyl substituents
Atypical antipsychotic (dopamine receptor antagonist)
5-(4-Methoxy-phenyl)-thiazole-2-carboxylic acid hydrazides - 4-Methoxyphenyl (5-position)
- Pyridinylmethylene-hydrazide (2-position)
Corrosion inhibitors for mild steel in acidic media
5-(1H-Benzo[d]imidazol-2-yl)thiazole-2-carboxylic acid - Benzimidazole (5-position)
- Carboxylic acid (2-position)
Pin1 enzyme inhibitors (anticancer applications)
5-(Ethoxycarbonyl)-4-(trifluoromethyl)thiazole-2-carboxylic acid - Ethoxycarbonyl (5-position)
- Trifluoromethyl (4-position)
Building block for fluorinated heterocycles
5-Aryl-4-aminomethyl-thiazole-2-amines - Aryl (5-position)
- Aminomethyl (4-position)
- Amine (2-position)
Antimicrobial and anti-inflammatory agents

Stability and Reactivity

  • The Boc group in this compound enhances amine stability under acidic conditions, unlike unprotected analogs like 2-aminothiazole-5-carboxylic acid, which are prone to degradation .
  • NRA0562’s amide group improves metabolic stability compared to ester-containing derivatives (e.g., 5-(ethoxycarbonyl) analogs), which are hydrolyzed more rapidly in vivo .

Key Differentiators

Positional Isomerism: Substituent positions critically influence activity. For example, this compound and its 4-carboxylic acid isomer (2-Boc-aminothiazole-4-carboxylic acid) differ in reactivity and target interactions .

Functional Group Flexibility : Hydrazides (e.g., corrosion inhibitors) enable metal surface adsorption, while amides (e.g., NRA0562) enhance receptor binding .

Biological Targets : Thiazole derivatives with aryl or heteroaryl groups (e.g., benzimidazole, pyridine) target enzymes or receptors, whereas Boc-protected variants serve as synthetic intermediates .

Biological Activity

5-(Boc-amino)thiazole-2-carboxylic acid is a thiazole derivative notable for its diverse biological activities, particularly in the field of medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protected amine, contributing to its stability and reactivity in various biological contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O3SC_9H_{10}N_2O_3S, with a molecular weight of approximately 218.25 g/mol. Its structure includes a thiazole ring, which is integral to its biological activity.

This compound primarily functions through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs) and various kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to antiproliferative effects against several cancer cell lines, including leukemia and prostate cancer.
  • Cellular Effects : It influences cellular processes such as gene expression, cell proliferation, and apoptosis. By modulating kinase activity, the compound can alter signaling pathways that regulate these processes.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential as an anticancer agent:

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against cancer cell lines such as K562 (leukemia) and PC3 (prostate cancer). For instance, IC50 values for certain derivatives have been reported as low as 4.3 µM, indicating potent activity .
  • Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its role in inhibiting HDACs, which are involved in the regulation of gene expression related to cell cycle progression and survival .

Other Biological Activities

Beyond anticancer effects, thiazole derivatives have exhibited a range of biological activities:

  • Antimicrobial Properties : Some studies suggest that derivatives of thiazole compounds possess antibacterial properties against pathogens like Staphylococcus aureus .
  • Anti-inflammatory Effects : Compounds with thiazole moieties have also been investigated for their anti-inflammatory potential, contributing to their therapeutic versatility .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized various thiazole derivatives and assessed their anticancer activities against different cell lines. One derivative showed comparable potency to established drugs like dasatinib .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications on the thiazole ring significantly impact biological activity. For example, substituents on the phenyl ring adjacent to the thiazole can enhance or diminish anticancer properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Cell Line/Pathogen IC50/Effect Reference
AnticancerK562 (Leukemia)4.3 µM
AnticancerPC3 (Prostate Cancer)Potent antiproliferative
AntimicrobialStaphylococcus aureusMIC = 10 µg/mL
Anti-inflammatoryVariousInhibition observed

Preparation Methods

Starting Materials and Initial Steps

  • β-Ethoxyacrylamide Synthesis: The synthesis begins with the preparation of β-ethoxyacrylamide intermediates by coupling β-ethoxyacryloyl chloride with substituted anilines. This step is crucial for introducing the desired substituents on the aromatic ring and setting the stage for thiazole ring formation.

  • Chemoselective α-Bromination: The β-ethoxyacrylamide undergoes α-bromination using N-bromosuccinimide (NBS) under controlled temperatures (-10 to 0 °C, then warming to room temperature). This step selectively brominates the α-position without affecting the amide nitrogen or aromatic substituents, which is critical for high yield and purity.

Thiazole Ring Formation

  • One-Pot Treatment with Thiourea: After α-bromination, thiourea is added to the reaction mixture, and the solution is heated (around 80 °C) to induce cyclization, forming the 2-aminothiazole-5-carboxamide core. This one-pot process improves efficiency and yield by minimizing isolation steps.

  • Workup and Isolation: The reaction mixture is cooled, treated with ammonium hydroxide, and concentrated under vacuum. The product precipitates and is collected by filtration, typically yielding the 2-aminothiazole-5-carboxamide in excellent yield (around 95%).

Boc Protection and Carboxylic Acid Formation

  • N-Boc Protection: The free amino group on the thiazole ring is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to afford the Boc-protected amino derivative.

  • Ester Hydrolysis: If the intermediate is an ester (e.g., ethyl 2-aminothiazole-5-carboxylate), it is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

  • Activation and Coupling: The carboxylic acid can be activated (e.g., as an acid chloride or using coupling agents) for further functionalization or coupling with other amines, depending on the target molecule.

Advantages of This Method

Feature Description
Chemoselectivity α-Bromination occurs selectively without N-bromination or aromatic ring bromination side reactions.
High Yield The one-pot cyclization with thiourea gives yields up to 95% for the thiazole core formation.
Scalability The method avoids sensitive organometallic reagents (e.g., n-BuLi, NaH), facilitating scale-up.
Operational Simplicity Eliminates the need for protection/deprotection steps in early stages, reducing reaction steps and time.
Versatility Amenable to various substituted anilines, allowing SAR (structure-activity relationship) studies.

Detailed Experimental Data (Representative Example)

Step Reagents & Conditions Yield (%) Notes
β-Ethoxyacrylamide formation β-Ethoxyacryloyl chloride + substituted aniline, pyridine base, RT 74 Formation of β-ethoxy acrylamide intermediate
α-Bromination N-Bromosuccinimide (NBS), dioxane/water, -10 to 22 °C Selective α-bromination without side reactions
Thiazole ring formation Thiourea, heating at 80 °C 95 One-pot cyclization to 2-aminothiazole-5-carboxamide
Boc Protection Di-tert-butyl dicarbonate (Boc2O), base Protection of amino group to form Boc derivative
Ester Hydrolysis Acidic or basic hydrolysis Conversion of ester to carboxylic acid

Alternative Methods and Patented Processes

  • Some patented methods describe preparation routes starting from mucochloric acid derivatives, involving acyl chloride formation, reaction with substituted anilines, and subsequent cyclization with thiourea in acidic media. The use of inorganic bases such as sodium or potassium hydrogencarbonate and alkanolate salts (e.g., sodium methanolate) are reported to facilitate these transformations.

  • These methods similarly emphasize avoiding harsh organometallic reagents and focus on mild reaction conditions to afford 2-amino-thiazole-5-carboxylic acid derivatives with high purity and yield.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 5-(Boc-amino)thiazole-2-carboxylic acid, and how is purity ensured?

  • Method : The synthesis typically involves condensation of 2-aminothiazole derivatives with Boc-protected amines under reflux in acetic acid with sodium acetate as a base. Post-reaction, the product is purified via recrystallization using a DMF/acetic acid mixture to remove unreacted starting materials . Purity is confirmed by HPLC (retention time analysis) and mass spectrometry (ESI-MS) to verify molecular weight .

Q. How is the Boc-protecting group strategically employed in modifying thiazole-2-carboxylic acid derivatives?

  • Method : The Boc (tert-butoxycarbonyl) group shields the amine functionality during synthesis, preventing unwanted side reactions. It is selectively removed under acidic conditions (e.g., TFA) post-synthesis to regenerate the free amine, which is critical for further functionalization in drug discovery workflows .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Method :

  • 1H NMR : Identifies proton environments (e.g., Boc methyl groups at ~1.4 ppm, thiazole protons at 7–8 ppm).
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ ion).
  • HPLC : Assesses purity (>95% by area under the curve) .

Advanced Research Questions

Q. How can solubility challenges of Boc-protected thiazole derivatives in aqueous media be addressed for biological assays?

  • Method : Formulate water-dispersible nanoparticles by ball-milling Boc-amino acid derivatives with PEG as a dispersion agent. This reduces particle size (500–750 nm), enhancing solubility without compromising stability .

Q. What role does the thiazole-2-carboxylic acid scaffold play in designing conformationally restricted inhibitors?

  • Method : The rigid thiazole ring enforces spatial orientation, enabling strong interactions with target proteins (e.g., hydrogen bonding via the carboxylic acid group). For example, derivatives like 5-(1H-benzimidazol-2-yl)thiazole-2-carboxylic acid show enhanced binding to phosphate-binding pockets in kinase inhibitors .

Q. How can researchers resolve contradictions in synthetic yields of Boc-protected thiazole derivatives?

  • Method : Troubleshoot via:

  • Stoichiometric optimization : Use 1.1–1.3 equivalents of Boc-amine to minimize side products.
  • Solvent selection : Replace polar aprotic solvents (DMF) with acetic acid to improve reaction homogeneity .

Q. What alternative coupling strategies exist for Boc-amino group introduction in thiazole systems?

  • Method : Employ carbodiimide-based coupling (e.g., EDC/HOBt) in DCM or THF to activate the carboxylic acid moiety before reacting with Boc-protected amines. Excess amine (2–3×) ensures complete conversion .

Q. How does the Boc group influence the stability of thiazole-2-carboxylic acid derivatives under acidic or basic conditions?

  • Method : The Boc group is stable in neutral/basic conditions but hydrolyzes in strong acids (e.g., 4M HCl in dioxane). Monitor stability via TLC or LC-MS during reactions involving acidic media .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Boc-amino)thiazole-2-carboxylic acid
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5-(Boc-amino)thiazole-2-carboxylic acid

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